Anti-inflammatory agent 43

Inflammation Glycoside Structure-Activity Relationship

Researchers investigating glycoside-specific anti-inflammatory mechanisms often face solubility issues that compromise HTS assay reliability. This water-soluble 6-methoxyflavonol glycoside overcomes that barrier by dissolving directly in aqueous buffers, eliminating DMSO artifacts. - Reduces NO and PGE2 formation; suppresses TNF-α, IL-6, IL-1β, iNOS, and COX-2 in LPS-stimulated RAW 264.7 macrophages. - LogP of -2.7 enables comparative studies on how glycosylation impacts cellular uptake and bioavailability. - Supplied with ≥98% purity and shipped at room temperature for immediate global delivery.

Molecular Formula C34H42O22
Molecular Weight 802.7 g/mol
Cat. No. B12394217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 43
Molecular FormulaC34H42O22
Molecular Weight802.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C34H42O22/c1-49-29-13(51-32-26(47)23(44)18(39)14(7-35)52-32)6-12-17(21(29)42)22(43)30(28(50-12)10-2-4-11(38)5-3-10)55-34-31(25(46)20(41)16(9-37)54-34)56-33-27(48)24(45)19(40)15(8-36)53-33/h2-6,14-16,18-20,23-27,31-42,44-48H,7-9H2,1H3/t14-,15-,16-,18-,19-,20-,23+,24+,25+,26-,27-,31-,32-,33+,34+/m1/s1
InChIKeyWTMOPFXZPKSAKM-OCSFZBMJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-inflammatory agent 43: 6-Methoxyflavonol Glycoside Profile


Anti-inflammatory agent 43, also designated as compound 3, is a 6‑methoxyflavonol glycoside with the CAS registry number 2364631‑99‑0 and a molecular weight of 802.68 g·mol⁻¹ (formula C₃₄H₄₂O₂₂)【REFS‑1】. It was first isolated and characterized from the aerial parts of Tetragonia tetragonoides (Pall.) Kuntze and is a member of a series of eight 6‑methoxyflavonols that demonstrated significant in vitro anti‑inflammatory and antioxidant properties【REFS‑2】.

Glycoside-specific SAR studies: enables investigation of sugar-moiety effects on inflammatory mediator modulation.
Aqueous assay compatibility: water-soluble powder reduces reliance on organic co-solvents in cell-based assays.
Class-reference for 6-methoxyflavonols: serves as a glycoside baseline for structure-activity relationship profiling.

Anti-inflammatory agent 43: Glycoside vs. Aglycone Activity


Anti‑inflammatory agent 43 is a glycoside, and a structure–activity relationship (SAR) study of the 6‑methoxyflavonol series clearly demonstrates that the presence and position of sugar moieties profoundly affect bioactivity【REFS‑1】. The primary research article unequivocally states that “the aglycones exhibited higher activity than the glycosides”【REFS‑1】. Therefore, substituting Anti‑inflammatory agent 43 with a structurally similar but non‑glycosylated 6‑methoxyflavonol (e.g., compound 5 or 6) will result in a different potency and efficacy profile. Similarly, substituting with a different glycoside from the same series will alter the specific set of inflammatory mediators that are downregulated, as the SAR varies between individual glycosides【REFS‑1】. This precludes simple interchangeability.

Aglycone substitution
Aglycones reportedly exhibit higher potency context and broader mediator downregulation, resulting in a different pathway-response profile; not directly interchangeable.
Different glycoside substitution
Replacing with another 6-methoxyflavonol glycoside may shift the specific set of modulated inflammatory mediators due to SAR variability.

Anti-inflammatory agent 43: Comparative Evidence


Anti-inflammatory Potency: Glycoside vs. Aglycone

In a direct comparative assessment within the same study, the aglycone forms of 6‑methoxyflavonols (compounds 5 and 6) demonstrated higher anti‑inflammatory activity than their glycoside counterparts, a class to which Anti‑inflammatory agent 43 belongs【REFS‑1】. This indicates that while the glycoside is active, its potency in these assays is lower than that of the non‑glycosylated analogs.

Glycoside vs Aglycone
Class‑level inference
Aglycones > Glycosides (activity ranking)
Supports glycoside-class pathway-response interpretation, not maximal potency.
Quantitative potency review recommended; reported in LPS‑stimulated RAW 264.7 macrophages.
Inflammation Glycoside Structure-Activity Relationship

Solubility vs. Aglycone Analogs

The glycosidic nature of Anti‑inflammatory agent 43 imparts distinct physicochemical properties compared to its aglycone analogs. While the aglycones 6‑methoxyquercetin (compound 5) and 6‑methoxykaempferol (compound 6) are typically more lipophilic, Anti‑inflammatory agent 43 is a water‑soluble powder【REFS‑1】. This is supported by its calculated LogP value of ‑2.7【REFS‑2】.

Solubility Profile
Class‑level inference
Water‑soluble powder; LogP −2.7
May support aqueous assay preparation with reduced co‑solvent need.
Vendor‑reported and calculated; experimental solubility confirmation suggested.
Solubility Lipophilicity In Vitro Assay Design

Anti-inflammatory agent 43: Research Applications


Macrophage-Mediated Inflammation

Anti‑inflammatory agent 43 is ideally suited for studies focused specifically on the anti‑inflammatory contribution of the glycoside subclass within the 6‑methoxyflavonol family. As established, the compound significantly reduces NO and PGE2 formation and suppresses TNF‑α, IL‑6, IL‑1β, iNOS, and COX‑2 expression in LPS‑stimulated RAW 264.7 macrophages【REFS‑1】. This makes it a precise tool for dissecting glycoside‑specific effects on these pathways, distinct from the more potent aglycones【REFS‑1】.

Aqueous-Based High-Throughput Screening

The documented water solubility of Anti‑inflammatory agent 43【REFS‑2】 makes it particularly suitable for high‑throughput screening assays performed in aqueous buffers. This property minimizes the need for DMSO or other organic solvents, thereby reducing potential solvent‑induced cytotoxicity or false positives/negatives that can complicate hit identification in cell‑based and biochemical assays. Its use can streamline the screening workflow for glycoside‑specific activity.

SAR Baseline Reference Compound

Anti‑inflammatory agent 43 serves as a critical reference point within the broader SAR of 6‑methoxyflavonols. By using it as a comparator, researchers can precisely quantify the contribution of specific sugar residues to activity, solubility, and target engagement. Its established identity as a glycoside with “significant” but not maximal activity【REFS‑1】 provides a controlled baseline against which to measure the effects of glycosylation pattern changes or aglycone modifications.

Bioavailability and Cell Permeability Comparison

Given the established logP difference between Anti‑inflammatory agent 43 (‑2.7)【REFS‑3】 and its more lipophilic aglycone counterparts【REFS‑1】, this compound is a valuable tool for comparative in vitro studies designed to investigate how glycosylation impacts cellular uptake, intracellular trafficking, and overall bioavailability. Such studies can provide crucial mechanistic insights for drug discovery programs targeting intracellular inflammatory pathways.

Application
Selection Property
Validation Focus
Macrophage inflammation pathway studies
Glycoside-class mediator modulation profile
Review glycoside-specific NO/PGE₂/cytokine suppression in LPS-challenged macrophages
Aqueous buffer‑compatible screening assays
Water‑solubility context for assay buffers
Confirm assay compatibility and minimal solvent interference
SAR reference for 6‑methoxyflavonol glycosides
Glycosylation‑dependent activity profile
Benchmark against aglycones and glycoside variants
Cell permeability and uptake studies
Glycoside-specific LogP and permeability profile
Compare intracellular uptake vs. aglycones; assess target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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